Pyrazine-2-carbohydrazide

Catalog No.
S605288
CAS No.
768-05-8
M.F
C5H6N4O
M. Wt
138.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazine-2-carbohydrazide

CAS Number

768-05-8

Product Name

Pyrazine-2-carbohydrazide

IUPAC Name

pyrazine-2-carbohydrazide

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

InChI

InChI=1S/C5H6N4O/c6-9-5(10)4-3-7-1-2-8-4/h1-3H,6H2,(H,9,10)

InChI Key

OHFIJHDYYOCZME-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)C(=O)NN

Synonyms

pyrazine-2-carboxylic acid hydrazide

Canonical SMILES

C1=CN=C(C=N1)C(=O)NN

Antimicrobial Activity:

Pyz-2-CH has been explored for its potential as an antimicrobial agent. Studies have shown it exhibits activity against some bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis []. However, its effectiveness against a broad spectrum of pathogens remains limited []. Research efforts have focused on modifying Pyz-2-CH to enhance its potency and overcome emerging drug resistance [].

Metal Chelation:

Pyz-2-CH forms stable complexes with various metal ions due to the presence of nitrogen and oxygen atoms in its structure. This property makes it a valuable tool in research on metal-based catalysts, sensors, and materials [].

Organic Synthesis:

Pyz-2-CH serves as a starting material for the synthesis of other organic compounds with diverse functionalities. Researchers have utilized it to prepare hydrazine derivatives, Schiff bases, and other molecules with potential applications in drug discovery, material science, and coordination chemistry [].

Other Potential Applications:

Preliminary studies suggest Pyz-2-CH might possess antitumor and anti-inflammatory properties []. However, further research is necessary to validate these findings and explore its therapeutic potential fully.

Pyrazine-2-carbohydrazide is an organic compound with the molecular formula C5_5H6_6N4_4O, characterized by the presence of a pyrazine ring substituted with a carbohydrazide functional group. This compound is notable for its potential biological activities and applications in medicinal chemistry. The structure features a six-membered aromatic ring (pyrazine) and a hydrazide group, which contributes to its reactivity and interaction with various biological targets.

Currently, there is no scientific literature available on the specific mechanism of action of pyrazine-2-carbohydrazide.

As with any new compound, it is advisable to handle pyrazine-2-carbohydrazide with care in a laboratory setting following standard procedures for working with unknown chemicals.

  • Limited data: Specific information on the toxicity, flammability, and reactivity of pyrazine-2-carbohydrazide is not available.
  • General precautions: It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound.
, including:

  • Hydrolysis: It can be hydrolyzed to yield pyrazinoic acid derivatives.
  • Condensation Reactions: It reacts with aldehydes and ketones to form Schiff bases, which are important in the synthesis of various biologically active compounds .
  • Formation of Derivatives: The compound can react with isothiocyanates and other electrophiles to produce thiosemicarbazides, 1,3,4-thiadiazoles, and other heterocyclic compounds .

Research indicates that pyrazine-2-carbohydrazide and its derivatives exhibit significant biological activities, including:

  • Antimicrobial Properties: Various studies have demonstrated that pyrazine-2-carbohydrazide derivatives possess antimicrobial activity against a range of pathogens .
  • Antioxidant Activity: Some derivatives show potential as antioxidants, which may help in preventing oxidative stress-related diseases .
  • Metal Ion Detection: The compound has been utilized in colorimetric sensors for detecting metal ions such as zinc, showcasing its versatility in analytical applications .

The synthesis of pyrazine-2-carbohydrazide typically involves:

  • Starting Materials: Pyrazine-2-carboxylic acid or its esters are commonly used as starting materials.
  • Reagents: Hydrazine hydrate is employed to facilitate the formation of the carbohydrazide group through condensation reactions.
  • Procedure: The reaction often requires heating under reflux conditions to ensure complete conversion and formation of the desired product .

Pyrazine-2-carbohydrazide has several applications across different fields:

  • Pharmaceuticals: Its derivatives are investigated for potential use as antimicrobial agents and other therapeutic applications.
  • Analytical Chemistry: The compound serves as a chemosensor for detecting metal ions, demonstrating its utility in environmental monitoring and quality control in pharmaceuticals .
  • Material Science: Its unique properties allow it to be incorporated into various materials for enhanced functionality.

Studies on the interactions of pyrazine-2-carbohydrazide with biological molecules indicate:

  • Metal Ion Binding: The compound forms stable complexes with metal ions, which can alter its biological activity and enhance its efficacy as a sensor .
  • Biological Targets: Investigations into its mechanism of action reveal interactions with enzymes and receptors, contributing to its antimicrobial effects .

Several compounds share structural similarities with pyrazine-2-carbohydrazide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
PyrazinamideContains a pyrazine ring and amide groupPrimarily used in tuberculosis treatment
HydrazineSimple hydrazine structureKnown for its reducing properties
3-Amino-pyrazine-2-carbohydrazideAmino group substitution on the pyrazine ringExhibits enhanced biological activity

Pyrazine-2-carbohydrazide stands out due to its specific combination of functional groups that enhance its reactivity and biological activity compared to these similar compounds. Its ability to form various derivatives allows for a wide range of applications in medicinal chemistry and materials science.

XLogP3

-0.9

UNII

V9GFH1A08Z

Other CAS

768-05-8

Dates

Modify: 2023-08-15

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